molecular formula C23H25NO5 B271158 1-Oxo-1-phenylbutan-2-yl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

1-Oxo-1-phenylbutan-2-yl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Cat. No. B271158
M. Wt: 395.4 g/mol
InChI Key: BIEFPAAWHADZIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Oxo-1-phenylbutan-2-yl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Mechanism of Action

The mechanism of action of 1-Oxo-1-phenylbutan-2-yl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves the inhibition of cyclooxygenase-2 (COX-2) and the modulation of the levels of various neurotransmitters in the brain. It also exhibits antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-Oxo-1-phenylbutan-2-yl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been found to exert various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It also modulates the levels of various neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood, cognition, and behavior.

Advantages and Limitations for Lab Experiments

One of the advantages of using 1-Oxo-1-phenylbutan-2-yl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate in lab experiments is its potential neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative disorders. However, one of the limitations of using this compound is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.

Future Directions

There are several future directions for the research on 1-Oxo-1-phenylbutan-2-yl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate. One of the areas of interest is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of interest is the investigation of the potential use of this compound in the treatment of other neurological disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the mechanisms underlying the neuroprotective effects of this compound and to explore its potential use in combination with other drugs for the treatment of neurodegenerative disorders.
Conclusion:
In conclusion, 1-Oxo-1-phenylbutan-2-yl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate is a chemical compound that has shown potential for various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in the treatment of neurological disorders.

Synthesis Methods

The synthesis method of 1-Oxo-1-phenylbutan-2-yl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate involves the reaction of 1-phenylbutan-2-one with 4-ethoxybenzaldehyde in the presence of a base, followed by the addition of pyrrolidine-3-carboxylic acid and acetic anhydride. The resulting product is purified through column chromatography.

Scientific Research Applications

1-Oxo-1-phenylbutan-2-yl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate has been studied for its potential applications in various areas of scientific research. It has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.

properties

Product Name

1-Oxo-1-phenylbutan-2-yl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

Molecular Formula

C23H25NO5

Molecular Weight

395.4 g/mol

IUPAC Name

(1-oxo-1-phenylbutan-2-yl) 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate

InChI

InChI=1S/C23H25NO5/c1-3-20(22(26)16-8-6-5-7-9-16)29-23(27)17-14-21(25)24(15-17)18-10-12-19(13-11-18)28-4-2/h5-13,17,20H,3-4,14-15H2,1-2H3

InChI Key

BIEFPAAWHADZIZ-UHFFFAOYSA-N

SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OCC

Canonical SMILES

CCC(C(=O)C1=CC=CC=C1)OC(=O)C2CC(=O)N(C2)C3=CC=C(C=C3)OCC

Origin of Product

United States

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